molecular formula C15H18BNO5 B8030043 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester

7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester

Cat. No.: B8030043
M. Wt: 303.12 g/mol
InChI Key: ROEABBDEFCLFFU-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester is a boronate-containing heterocyclic compound featuring a benzooxazole core substituted with a methyl carboxylate group at position 5 and a pinacol boronate ester at position 7.

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO5/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(18)19-5)7-11-12(10)20-8-17-11/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEABBDEFCLFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in the development of protease inhibitors and other therapeutic agents.

  • Case Study : Research indicates that boron-containing compounds can enhance the selectivity and potency of inhibitors against specific enzymes involved in disease pathways. For instance, derivatives similar to this compound have shown promise in targeting cancer-related proteins .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety can facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

  • Application Example : In a study published in the Journal of Organic Chemistry, compounds derived from boronates were successfully utilized to synthesize complex aromatic systems through palladium-catalyzed reactions .

Materials Science

The incorporation of boron into polymers and materials has been shown to improve their mechanical properties and thermal stability. The compound can be used as a dopant or additive in polymer matrices.

  • Research Insight : A recent study demonstrated that adding boron-containing compounds to polymer composites significantly enhanced their tensile strength and thermal resistance, making them suitable for high-performance applications .

Table 1: Comparison of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryDevelopment of enzyme inhibitors
Organic SynthesisCross-coupling reactions
Materials ScienceEnhancements in polymer properties

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs, highlighting differences in heterocyclic cores, substituents, and molecular properties:

Compound Name Structure Features Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Target Compound Benzoxazole ring, COOMe at C5, boronate at C7 ~291* Not Provided Reference compound for comparison
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole ring, boronate at C5 245.08 837392-66-2 Isoxazole instead of oxazole; no carboxylate group
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Oxazole ring, boronate substituent ~197* Not Provided Smaller oxazole ring; lacks fused benzene and carboxylate
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate Furan ring, COOEt at C3, boronate at C5 268.14 1351353-51-9 Furan core; ester at C3 instead of C5
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Benzene ring, COOMe at C2, boronate at C5 ~276* 478375-39-2 No heterocycle; simple aromatic ester
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Indazole ring, boronate at C6 ~241* SC-25598 Indazole core; different N-heterocycle geometry
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone ring, boronate at C5 259.10 710348-69-9 Benzimidazolone core; hydrogen-bonding capability

*Estimated based on molecular formulas.

Physicochemical Properties

  • Solubility : The target compound’s benzoxazole core and carboxylate ester likely enhance lipophilicity compared to simpler oxazole or furan analogs . Benzimidazolone derivatives may exhibit higher aqueous solubility due to hydrogen-bonding capacity.
  • Stability : Boronate esters are moisture-sensitive, but the electron-withdrawing benzoxazole ring may stabilize the boronate group compared to benzene-based analogs .

Preparation Methods

Cyclocondensation of 3-Amino-4-Hydroxybenzoate Derivatives

The benzoxazole scaffold can be constructed via cyclocondensation of methyl 3-amino-4-hydroxybenzoate with carbon disulfide or xanthate reagents. In a representative procedure, methyl 3-amino-4-hydroxybenzoate reacts with potassium O-ethyl carbonodithioate under refluxing methanol for 6 hours, yielding 2-mercaptobenzoxazole intermediates with 94% efficiency. Critical parameters include:

ParameterValue
TemperatureReflux (≈65–70°C)
Reaction Time6 hours
CatalystNone
Yield81–94%

This method provides a carboxylate-functionalized benzoxazole core, essential for subsequent boronic ester installation.

Boronic Ester Functionalization Strategies

Miyaura Borylation of Halogenated Intermediates

ConditionSpecification
CatalystPd(dppf)Cl₂ (1–5 mol%)
BaseKOAc
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours

This route remains hypothetical but is consistent with known cross-coupling methodologies.

Integrated One-Pot Synthesis

Tandem Cyclization-Borylation

Recent advances in heterogeneous catalysis enable sequential benzoxazole formation and boronylation. Fe₃O₄@SiO₂-SO₃H nanoparticles catalyze benzoxazole synthesis from 2-aminophenol and aldehydes under solvent-free conditions at 50°C with 92% efficiency. Adapting this protocol:

  • Condense methyl 3-amino-4-hydroxybenzoate with a boronate-containing aldehyde.

  • Use Fe₃O₄@SiO₂-SO₃H (0.03 g/mmol) to facilitate cyclization.

MetricValue
Temperature50°C
Time0.7 hours
Catalyst Reusability≥5 cycles

This method minimizes purification steps and aligns with green chemistry principles.

Esterification and Functional Group Compatibility

Carboxylic Acid Protection

If boronic ester installation precedes benzoxazole cyclization, the methyl ester group must withstand subsequent reaction conditions. Commercial data for methyl 4-(pinacolatoboryl)benzoate shows stability under acidic and neutral conditions but susceptibility to hydrolysis in basic media. Thus, esterification via Fischer-Speier (H₂SO₄/MeOH) or DCC/DMAP-mediated coupling should precede boron-sensitive steps.

Analytical Characterization

Critical characterization data for intermediates and final product include:

ParameterExpected Value
¹H NMR δ 3.78 (s, COOCH₃), 1.32 (s, pinacol CH₃)
Melting Point 80–84°C (similar to)
HPLC Purity >98% (GC)

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring boronic ester installation at position 7 requires directing groups or steric control.

  • Catalyst Loading : Reducing Pd usage in Miyaura borylation through nanoparticle catalysts.

  • Solvent Systems : Transitioning to aqueous-organic biphasic systems for sustainability.

Q & A

Q. What are the optimal synthetic routes for preparing 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoxazole core. A common approach involves:

Boronic ester introduction : Suzuki-Miyaura coupling using a pre-functionalized pinacol boronic ester precursor under Pd catalysis. The dioxaborolane group is typically introduced at position 7 via coupling with a halogenated benzoxazole intermediate (e.g., bromo or iodo derivative) .

Esterification : The carboxylic acid at position 5 is protected as a methyl ester using methanol under acidic conditions or via reaction with methyl chloride in the presence of a base like K₂CO₃ in DMF .
Key parameters: Use anhydrous conditions for boronic ester stability, and monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The methyl ester group (δ ~3.8–4.0 ppm for COOCH₃) and dioxaborolane protons (δ ~1.3 ppm for pinacol methyl groups) provide diagnostic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₁₅H₁₉BN₂O₄, MW 302.13) and confirms purity .
  • IR Spectroscopy : Detects carbonyl stretches (C=O ester at ~1700 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). The dioxaborolane group is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Avoid prolonged exposure to room temperature, which may degrade the boronic ester .

Advanced Research Questions

Q. How does the electron-withdrawing methyl ester group at position 5 influence the reactivity of the boronic ester in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester group reduces electron density at the benzoxazole core, potentially slowing transmetallation steps in Suzuki-Miyaura couplings. To mitigate this:
  • Use stronger bases (e.g., Cs₂CO₃) to enhance boronate formation.
  • Optimize Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) for electron-deficient substrates.
  • Monitor coupling efficiency via comparative studies with non-esterified analogs .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting melting points (reported mp ~206–211°C for similar dioxaborolanes) .
  • Purity Analysis : Validate via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis (C, H, N % matching theoretical values) .
  • Spectral Consistency : Compare ¹H NMR shifts with structurally analogous compounds (e.g., methyl benzooxazole esters in ) to identify solvent or concentration artifacts .

Q. How can regioselectivity challenges in functionalizing the benzoxazole core be addressed?

  • Methodological Answer :
  • Directed ortho-Metalation : Use directing groups (e.g., ester at position 5) to control boronation at position 7.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before introducing the dioxaborolane .
  • Computational Modeling : DFT calculations predict electron density distribution to guide synthetic routes .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :
  • Protease Inhibitors : The benzoxazole scaffold is prevalent in drug discovery (e.g., kinase inhibitors). The boronic ester enables targeted covalent binding to serine residues .
  • Polymer Synthesis : Use as a monomer in Suzuki polycondensation to create conjugated polymers for optoelectronics .
  • Biosensors : Functionalize with fluorophores (e.g., nitrobenzoxadiazole derivatives) for boronate-based glucose sensing .

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